molecular formula C12H20N2O5 B8113947 Mal-PEG3-NH2

Mal-PEG3-NH2

Cat. No.: B8113947
M. Wt: 272.30 g/mol
InChI Key: REINXGUJRJBIDS-UHFFFAOYSA-N
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Description

It contains both a maleimide group and an amine group, making it a versatile crosslinking reagent with a polyethylene glycol spacer . This compound is widely used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG3-NH2 typically involves the reaction of maleimide with polyethylene glycol and an amine groupThe reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is carried out in specialized facilities equipped with advanced technology to handle the complex chemical reactions involved .

Chemical Reactions Analysis

Types of Reactions

Mal-PEG3-NH2 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include thiols, carboxylic acids, and activated esters. The reactions are typically carried out under mild conditions, such as room temperature and neutral pH, to preserve the integrity of the polyethylene glycol spacer .

Major Products Formed

The major products formed from reactions involving this compound include crosslinked polymers, conjugates with biomolecules, and functionalized surfaces. These products are valuable in various applications, including drug delivery, biomaterials, and diagnostics .

Scientific Research Applications

Mal-PEG3-NH2 has a wide range of scientific research applications, including:

    Chemistry: Used as a crosslinking reagent to modify polymers and surfaces.

    Biology: Employed in the conjugation of proteins, peptides, and other biomolecules.

    Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Applied in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Mal-PEG3-NH2 involves the formation of covalent bonds between its maleimide and amine groups and target molecules. The maleimide group reacts with thiol groups through Michael addition, while the amine group can form bonds with carboxylic acids and activated esters. These reactions result in the formation of stable conjugates and crosslinked structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-PEG3-NH2 is unique due to its heterobifunctional nature, allowing it to participate in a wider range of chemical reactions compared to similar compounds. Its combination of maleimide and amine groups provides versatility in crosslinking and conjugation applications .

Properties

IUPAC Name

1-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]pyrrole-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O5/c13-3-5-17-7-9-19-10-8-18-6-4-14-11(15)1-2-12(14)16/h1-2H,3-10,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REINXGUJRJBIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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